molecular formula C9H9BrClN5O B6004560 N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride

N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride

Cat. No. B6004560
M. Wt: 318.56 g/mol
InChI Key: YXUOIIGDODIOPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride, also known as AG-14699, is a small molecule inhibitor that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair and maintenance.

Mechanism of Action

The mechanism of action of N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride is based on its ability to inhibit the enzyme PARP. PARP plays a critical role in DNA repair and maintenance, and inhibition of this enzyme can lead to the accumulation of DNA damage and cell death. N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride binds to the catalytic domain of PARP and prevents it from catalyzing the transfer of ADP-ribose groups to target proteins.
Biochemical and Physiological Effects
N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has been shown to have a number of biochemical and physiological effects. Inhibition of PARP by N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride leads to the accumulation of DNA damage and activation of DNA damage response pathways. This can result in cell cycle arrest, apoptosis, and senescence. Additionally, N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy.

Advantages and Limitations for Lab Experiments

N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has several advantages and limitations for lab experiments. Its potency and selectivity make it a valuable tool for studying the role of PARP in DNA repair and maintenance. Additionally, its ability to sensitize cancer cells to DNA-damaging agents makes it a potential therapeutic agent for cancer treatment. However, its limitations include its cost and limited availability, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research on N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride. One area of interest is the development of more potent and selective PARP inhibitors. Additionally, there is ongoing research on the potential therapeutic applications of PARP inhibition in cancer treatment. Finally, there is interest in understanding the role of PARP in other biological processes, such as inflammation and neurodegeneration.

Synthesis Methods

The synthesis of N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride involves a series of chemical reactions that result in the formation of the final product. The starting material is 6-bromo-2-chloroquinazoline, which is reacted with guanidine to form the intermediate compound N-(6-bromo-2-quinazolinyl)guanidine. This intermediate is then treated with hydrochloric acid to yield the final product, N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride.

Scientific Research Applications

N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and maintenance. Additionally, N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride has been used to investigate the potential therapeutic applications of PARP inhibition in cancer treatment.

properties

IUPAC Name

2-(6-bromo-4-oxo-3H-quinazolin-2-yl)guanidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN5O.ClH/c10-4-1-2-6-5(3-4)7(16)14-9(13-6)15-8(11)12;/h1-3H,(H5,11,12,13,14,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUOIIGDODIOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)NC(=N2)N=C(N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-bromo-4-oxo-1,4-dihydro-2-quinazolinyl)guanidine hydrochloride

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